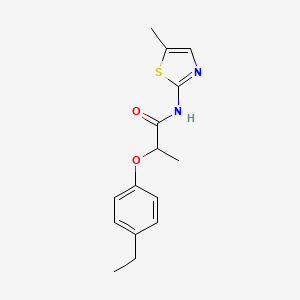

![molecular formula C16H16Cl2N2O4S2 B4615467 1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)

1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

説明

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multiple steps, including nucleophilic substitution, alkylation, and coupling reactions. For example, compounds with the piperazine sulfonyl moiety have been synthesized through reactions involving piperazine and various sulfonyl chlorides under controlled conditions, demonstrating the versatility and adaptability of synthesis methods for these compounds (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds is characterized by X-ray crystallography, revealing detailed insights into their conformation, bonding, and interactions. The structures often feature a piperazine ring in a chair conformation, with sulfonamide groups contributing to the compound's polarity and potential for hydrogen bonding (Berredjem et al., 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including coupling and substitution reactions, which can modify their chemical structure and properties. Their reactivity is influenced by the presence of sulfonamide groups, which can act as electrophiles or nucleophiles depending on the reaction conditions (Ivachtchenko et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. For instance, the introduction of different substituents can enhance the compound's bioavailability and stability (Fletcher et al., 2002).

Chemical Properties Analysis

The chemical properties of "1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine" and related compounds are defined by their functional groups, particularly the sulfonamide group, which affects their acidity, basicity, and potential for forming hydrogen bonds. These properties play a significant role in the compound's reactivity and interactions with biological targets (Girisha et al., 2008).

科学的研究の応用

Adenosine A2B Receptor Antagonists Development

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including compounds with structures similar to 1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, were synthesized and characterized. These compounds were evaluated as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity. This research highlights the potential of such compounds in the development of highly selective adenosine A2B receptor antagonists, useful in various therapeutic areas, including inflammation and cancer (Borrmann et al., 2009).

Mixed-Side-Chain Macrocyclic Chelates

The sulfomethylation of piperazine and polyazamacrocycles has been explored as a new route to entry for mixed-side-chain macrocyclic chelates. This approach offers a versatile method for the synthesis of novel chelating agents that can find applications in radiopharmacy and diagnostic imaging, providing a foundation for the development of new contrast agents or therapeutic radiopharmaceuticals (van Westrenen & Sherry, 1992).

Anticancer Activity

Several studies have been conducted to explore the anticancer activities of piperazine derivatives. One such study synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and investigated their potential anticancer activities against breast cancer cells. Compounds showed promising antiproliferative agents, highlighting the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).

Novel Antipsychotic Agents

Research into (piperazin-1-yl-phenyl)-arylsulfonamides has led to the discovery of compounds with high affinities for both 5-HT(2C) and 5-HT(6) receptors, indicating their potential as atypical antipsychotic agents. These compounds showcase the therapeutic potential of piperazine derivatives in treating psychiatric disorders, including schizophrenia and depression (Park et al., 2010).

Antibacterial Agents

The synthesis and evaluation of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives have shown antibacterial activities against various pathogens. These findings underscore the potential use of piperazine derivatives as novel antibacterial agents, contributing to the ongoing search for new antimicrobial compounds in response to rising antibiotic resistance (Wu Qi, 2014).

特性

IUPAC Name |

1-(benzenesulfonyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O4S2/c17-13-6-7-15(18)16(12-13)26(23,24)20-10-8-19(9-11-20)25(21,22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEVLZMLUIXJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)

![N-{4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4615440.png)

![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)

![N-isobutyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615481.png)

![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)

![2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)

![3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4615496.png)